1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a morpholine ring, and a phenyl group
Preparation Methods
The synthesis of 1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved by reacting 4-methylpentylamine with ethylene oxide under controlled conditions.
Attachment of the phenyl group: The morpholine derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with 2-pyrrolidinone under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring and may have similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring are often used in medicinal chemistry and materials science.
Phenyl-substituted compounds: The presence of the phenyl group can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-16(2)5-3-6-19-15-22(13-14-26-19)21(25)17-8-10-18(11-9-17)23-12-4-7-20(23)24/h8-11,16,19H,3-7,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYTSWWZNQVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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